M-theraphotoxin-Gr1a
Description
Nomenclature and Synonyms of M-theraphotoxin-Gr1a
The naming of spider venom peptides follows a structured nomenclature system to ensure clarity and consistency in scientific literature. scribd.com The full, systematic name for this compound is this compound. wikipedia.orgguidetopharmacology.org It is also commonly referred to by several synonyms.
One of the most frequently used synonyms is GsMTx-4. wikipedia.orgmayflowerbio.com Other variations include GsMTx4 and GsMTx-IV. wikipedia.orgks-vpeptide.com The "M" in the formal name designates it as a mechanotoxin, indicating its effect on mechanosensitive ion channels. wikipedia.orgks-vpeptide.com The "TRTX" is an abbreviation for "theraphotoxin," signifying its origin from a spider of the Theraphosidae family. uts.edu.au "Gr" points to the genus Grammostola, and "1a" is a specific identifier for this particular peptide. mdpi.com
| Nomenclature & Synonyms |
| Systematic Name |
| Common Synonyms |
Biological Source and Isolation
This compound is a natural compound found in the venom of the Chilean rose tarantula, scientifically known as Grammostola rosea (also referred to as Grammostola spatulata). wikipedia.orgks-vpeptide.comuniprot.org This species is a member of the Theraphosidae family of spiders. uts.edu.au
The initial discovery of a component in this spider's venom that could block mechanosensitive channels occurred in 1996. wikipedia.orgks-vpeptide.com Following this observation, this compound was successfully isolated and identified from the venom in the year 2000. wikipedia.orgks-vpeptide.com The concentration of this specific peptide in the spider's venom is approximately 2 mM. wikipedia.orgks-vpeptide.com
| Biological Source & Isolation | |
| Organism | Grammostola rosea (Chilean rose tarantula) |
| Family | Theraphosidae |
| Year of Isolation | 2000 |
Classification within the Inhibitory Cysteine Knot (ICK) Peptide Family
This compound belongs to a large and diverse group of proteins known as the inhibitory cysteine knot (ICK) peptide family, also referred to as knottins. wikipedia.orgwikipedia.orgoup.com This classification is based on a distinct and highly stable three-dimensional structure. wikipedia.orgmdpi.com
The defining feature of the ICK motif is the presence of three disulfide bridges that create a unique knotted core. wikipedia.orgwikipedia.org In this arrangement, two of the disulfide bonds form a ring that is threaded through by the third disulfide bond. wikipedia.orgoup.com This structure, often comprising a triple-stranded antiparallel β-sheet, confers exceptional stability against heat, extreme pH, and enzymatic degradation. wikipedia.orgoup.comwikipedia.org
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GCLEFWWKCNPNDDKCCRPKLKCSKLFKLCNFSF |
Origin of Product |
United States |
Structural Characterization and Biophysical Analysis of M Theraphotoxin Gr1a
Primary Sequence and Post-Translational Modifications
M-theraphotoxin-Gr1a is a 34-amino acid peptide. smartox-biotech.com Its primary sequence has been determined as Gly-Cys-Leu-Glu-Phe-Trp-Trp-Lys-Cys-Asn-Pro-Asn-Asp-Asp-Lys-Cys-Cys-Arg-Pro-Lys-Leu-Lys-Cys-Ser-Lys-Leu-Phe-Lys-Leu-Cys-Asn-Phe-Ser-Phe. uq.edu.au The nascent polypeptide chain undergoes several post-translational modifications (PTMs) to achieve its final, active conformation. nih.govgsconlinepress.com These modifications are critical for the proper folding and function of the protein. One key PTM is the amidation of the C-terminal phenylalanine residue. smartox-biotech.comuniprot.org This amidation is signaled by specific residues in the C-terminal region of the precursor protein. smartox-biotech.com
Table 1: Primary Sequence of this compound
| Position | Amino Acid | 3-Letter Code | 1-Letter Code |
|---|---|---|---|
| 1 | Glycine | Gly | G |
| 2 | Cysteine | Cys | C |
| 3 | Leucine | Leu | L |
| 4 | Glutamic Acid | Glu | E |
| 5 | Phenylalanine | Phe | F |
| 6 | Tryptophan | Trp | W |
| 7 | Tryptophan | Trp | W |
| 8 | Lysine (B10760008) | Lys | K |
| 9 | Cysteine | Cys | C |
| 10 | Asparagine | Asn | N |
| 11 | Proline | Pro | P |
| 12 | Asparagine | Asn | N |
| 13 | Aspartic Acid | Asp | D |
| 14 | Aspartic Acid | Asp | D |
| 15 | Lysine | Lys | K |
| 16 | Cysteine | Cys | C |
| 17 | Cysteine | Cys | C |
| 18 | Arginine | Arg | R |
| 19 | Proline | Pro | P |
| 20 | Lysine | Lys | K |
| 21 | Leucine | Leu | L |
| 22 | Lysine | Lys | K |
| 23 | Cysteine | Cys | C |
| 24 | Serine | Ser | S |
| 25 | Lysine | Lys | K |
| 26 | Leucine | Leu | L |
| 27 | Phenylalanine | Phe | F |
| 28 | Lysine | Lys | K |
| 29 | Leucine | Leu | L |
| 30 | Cysteine | Cys | C |
| 31 | Asparagine | Asn | N |
| 32 | Phenylalanine | Phe | F |
| 33 | Serine | Ser | S |
| 34 | Phenylalanine | Phe | F |
Data sourced from UniProt and UQ eSpace. uniprot.orguq.edu.au
Disulfide Connectivity Mapping
The structure of this compound is stabilized by three disulfide bonds. researchgate.net These bonds form a specific pattern known as the inhibitor cystine knot (ICK) motif. mdpi.com The connectivity of these disulfide bridges has been determined to be Cys2-Cys16, Cys9-Cys23, and Cys17-Cys30. This arrangement is crucial for maintaining the peptide's three-dimensional structure and its stability. uniprot.orgmdpi.com The cystine knot consists of a ring formed by two disulfide bonds and the intervening peptide backbone, with the third disulfide bond piercing through this ring. mdpi.com
Three-Dimensional Structural Determination
The three-dimensional structure of this compound has been elucidated using a combination of experimental and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy has been the primary experimental technique used to determine the solution structure of this compound. uniprot.orgnih.gov These studies have confirmed the presence of the ICK motif and provided detailed insights into the peptide's fold. uniprot.orgrjptonline.org The structure consists of a small, triple-stranded antiparallel beta-sheet. mdpi.com
Computational Modeling and Simulations
Computational modeling and simulations have complemented the experimental data, providing a more dynamic view of the peptide's structure and behavior. mygermanuniversity.commonash.edu These methods allow for the investigation of the peptide's interaction with its biological targets and the surrounding environment. taylorfrancis.comnih.gov Molecular dynamics simulations have been used to study the interaction of this compound with lipid membranes, revealing insights into its mechanism of action. smartox-biotech.com
Structural Motifs and Conserved Domains
The most prominent structural motif in this compound is the inhibitor cystine knot (ICK). mdpi.com This motif is characterized by a specific arrangement of three disulfide bonds that confer exceptional stability to the peptide. mdpi.com The ICK motif is found in a wide variety of spider venom peptides and is associated with their neurotoxic activity. rjptonline.org The core of the ICK motif is a compact hydrophobic region formed by the disulfide bridges and surrounding amino acid residues. mdpi.com
Comparative Structural Homology with Related Peptides
This compound shares significant structural homology with other spider venom peptides, particularly those that also possess the ICK motif. researchgate.net While it has less than 50% sequence homology with many other neuroactive peptides, its three-dimensional structure is remarkably similar to toxins that target ion channels. smartox-biotech.comuq.edu.au For instance, it is structurally similar to OAIP3, another spider venom peptide. uq.edu.au It also shares structural similarities with κ-theraphotoxin-Gr1a (also known as Hanatoxin-1), although they differ in their primary targets. rjptonline.org This structural conservation suggests a common evolutionary origin and a modular design for these venom peptides. plos.org
Molecular Mechanisms of Action on Ion Channels and Receptors
M-theraphotoxin-Gr1a, also known as GsMTx4, is recognized as a gating modifier peptide that selectively interacts with mechanosensitive ion channels. hellobio.comwikipedia.org Its mechanism is often described as being dependent on the lipid bilayer, where it alters the mechanical stress on the channel rather than binding directly to a specific receptor site in the manner of a classic pore blocker. wikipedia.orgnih.gov This indirect action involves the peptide partitioning into the cell membrane and perturbing the interface between the channel and the surrounding lipid environment. smartox-biotech.comlatoxan.com
Inhibition of Stretch-Activated Channels (SACs)
This compound is a well-established inhibitor of cation-selective stretch-activated channels (SACs). rsc.org It was first identified as a blocker of these channels in astrocytes of rats. smartox-biotech.com The toxin's ability to inhibit these channels is not dependent on a specific stereochemical interaction, as both the L- and D-enantiomers of the peptide have been shown to be effective. wikipedia.orgnih.gov This supports the hypothesis that its primary mode of action is through the modification of the lipid bilayer's physical properties, which in turn affects the gating of the embedded SACs. wikipedia.org
Specific Interaction with Piezo1 Channels
A significant target of this compound is the Piezo1 channel, a key mechanosensitive ion channel in eukaryotes. smartox-biotech.com Research has demonstrated that the peptide effectively inhibits Piezo1-mediated currents. smartox-biotech.commayflowerbio.com The inhibitory action of this compound on Piezo1 channels is consistent with its proposed mechanism of altering membrane tension. researchgate.netresearchgate.net Given the similar electrophysiological properties between Piezo1 and other endogenous cationic mechanosensitive channels, the inhibitory effect of the peptide on Piezo1 is a key area of study. smartox-biotech.com
Regulation of Transient Receptor Potential Canonical (TRPC) Channels (TRPC1, TRPC6)
This compound has been shown to be a selective blocker of Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC1 and TRPC6. smartox-biotech.comlatoxan.com These channels are involved in various cellular processes, including mechanosensation. The peptide's inhibitory effect on TRPC1 and TRPC6 further underscores its role as a broad-spectrum modulator of mechanosensitive ion channels. scielo.br This blocking action occurs without affecting whole-cell voltage-sensitive currents, highlighting the selectivity of the toxin for mechanosensitive channels. smartox-biotech.commayflowerbio.com
Activation of Transient Receptor Potential Ankyrin 1 (TRPA1) Channels
In contrast to its inhibitory effects on other channels, this compound has been demonstrated to activate Transient Receptor Potential Ankyrin 1 (TRPA1) channels. smartox-biotech.comlatoxan.com Studies have shown this activation to occur at a concentration of 1µM. smartox-biotech.commayflowerbio.com TRPA1 channels are known to be involved in sensory signaling, and their activation by this peptide presents a contrasting mechanism compared to its more commonly observed inhibitory actions. koreascience.kr
Influence on Stretch-Activated BK (SAKcaC) Channels
Recent findings have indicated that this compound also inhibits a stretch-activated BK channel (SAKcaC). hellobio.com BK channels, or large-conductance calcium-activated potassium channels, can also be sensitive to mechanical stretch. nih.govnih.gov The inhibition of SAKcaC by this compound suggests that the peptide's influence extends to different families of ion channels that share the property of mechanosensitivity. hellobio.com
Interaction with TACAN
This compound has been reported to inhibit TACAN, another mechanosensitive ion channel implicated in the regulation of pain. hellobio.com This finding further broadens the scope of the peptide's activity against channels involved in sensing mechanical stimuli.
Interactive Data Table: Summary of this compound's Effects on Ion Channels
| Ion Channel | Molecular Effect | Mechanism of Action |
| Stretch-Activated Channels (SACs) | Inhibition | Alters lipid bilayer tension, indirectly affecting channel gating. smartox-biotech.comwikipedia.org |
| Piezo1 | Inhibition | Reduces channel sensitivity to mechanical tension in the bilayer. smartox-biotech.comresearchgate.net |
| TRPC1 | Inhibition | Selective blocker. smartox-biotech.comlatoxan.com |
| TRPC6 | Inhibition | Selective blocker. smartox-biotech.comlatoxan.comscielo.br |
| TRPA1 | Activation | Activates at 1µM concentration. smartox-biotech.commayflowerbio.com |
| Stretch-Activated BK (SAKcaC) | Inhibition | Reported to inhibit channel activity. hellobio.com |
| TACAN | Inhibition | Reported to inhibit channel activity. hellobio.com |
Mechanistic Insights into Channel-Lipid Bilayer Perturbation
The primary mechanism by which this compound modulates ion channel function is through a bilayer-dependent process. wikipedia.org Rather than binding directly to a specific receptor site on the channel protein in a classic lock-and-key fashion, the toxin partitions into the plasma membrane. smartox-biotech.comresearchgate.nettcdb.org Its amphipathic structure, featuring a distinct hydrophobic surface surrounded by charged residues, facilitates its insertion into the lipid bilayer. scielo.brwikipedia.org
Once embedded within the membrane, this compound is thought to perturb the local lipid environment and alter the physical forces within the bilayer. wikipedia.orgresearchgate.netnih.gov This disruption of the channel-lipid interface is believed to make the transfer of force from the membrane to the channel less efficient, thereby inhibiting the gating of mechanosensitive channels. wikipedia.org This action does not necessitate direct physical contact with the channel protein itself. tcdb.orglatoxan.com
A critical piece of evidence supporting this membrane-centric mechanism is the finding that an enantiomer of the toxin composed entirely of D-amino acids is equipotent to the native L-amino acid peptide in blocking mechanosensitive channels. researchgate.netnih.govmdpi.com Since stereospecificity is a hallmark of direct ligand-receptor interactions, this result strongly indicates that the toxin's primary site of action is the achiral lipid bilayer rather than a specific chiral pocket on the ion channel. nih.govmdpi.com Studies have also shown that this compound has a slight selectivity for anionic phospholipids (B1166683) over zwitterionic ones. wikipedia.org
Effects on Voltage-Gated Ion Channels
This compound is recognized as a gating modifier that impairs the function of both voltage-gated sodium (NaV) and potassium (KV) channels. uniprot.orgbiocompare.comuniprot.orguniprot.org
Research has demonstrated that this compound exhibits inhibitory activity across a broad spectrum of voltage-gated sodium channels. latoxan.comuq.edu.au Its effects have been documented on multiple human NaV channel subtypes. wikipedia.orglatoxan.com The toxin is classified as a gating modifier toxin in the context of its interaction with NaV channels. uniprot.org
| Target Channel | Observed Effect | Reference |
|---|---|---|
| NaV1.1 (SCN1A) | Inhibition/Modulation | latoxan.com |
| NaV1.2 (SCN2A) | Inhibition/Modulation | latoxan.com |
| NaV1.3 (SCN3A) | Inhibition/Modulation | latoxan.com |
| NaV1.4 (SCN4A) | Inhibition/Modulation | latoxan.com |
| NaV1.5 (SCN5A) | Inhibition/Modulation | latoxan.com |
| NaV1.6 (SCN8A) | Inhibition/Modulation | latoxan.com |
| NaV1.7 (SCN9A) | Inhibition/Modulation | latoxan.com |
This compound also modulates several subtypes of voltage-gated potassium channels. It acts as a gating modifier, shifting the voltage dependence of channel activation toward more depolarized potentials. biocompare.com The toxin inhibits Kv2.1 and Kv4.2 channels, as well as the hERG channels Kv11.1 and Kv11.2. wikipedia.orglatoxan.combiocompare.comunirioja.es Conversely, it has been reported to have no effect on Kv1.1, Kv1.4, and Kv11.3 channels. latoxan.com The inhibition of the Kv2.1 channel is thought to occur via the occupancy of multiple binding sites on the channel. biocompare.com
| Target Channel | Observed Effect | Reference |
|---|---|---|
| Kv2.1 (KCNB1) | Inhibition / Gating modification | biocompare.comunirioja.es |
| Kv4.2 (KCND2) | Inhibition / Gating modification | biocompare.comunirioja.es |
| Kv11.1 (KCNH2, hERG) | Inhibition | latoxan.com |
| Kv11.2 (KCNH6) | Inhibition | latoxan.com |
| Kv1.1 (KCNA1) | No effect | latoxan.com |
| Kv1.4 (KCNA4) | No effect | latoxan.com |
| Kv11.3 (KCNH7) | No effect | latoxan.com |
The interaction of this compound with voltage-gated channels occurs at the voltage-sensor domain (VSD). smartox-biotech.com Specifically, the toxin's binding sites are located on the S3-S4 extracellular linker, also known as the voltage-sensor paddle. biocompare.com Studies using the archaeal potassium channel KvAP demonstrated that the receptor site for the toxin resides exclusively on the VSD, with the pore domain being unnecessary for the interaction. smartox-biotech.com
A fascinating finding is that while this compound binds to the VSD of KvAP, it does not affect the channel's gating. smartox-biotech.comtcdb.orglatoxan.com This supports the hypothesis that its primary modulatory effect on other channels is not due to direct conformational trapping of the voltage sensor but rather stems from the perturbation of the surrounding lipid environment, which in turn affects the VSD's movement and function. wikipedia.org This defines a "triangular interaction" between the lipid bilayer, the S3b-S4 paddle motif of the VSD, and the toxin itself. scielo.br
Influence on Voltage-Gated Potassium (KV) Channels (e.g., Kv11.1, Kv11.2, Kv2.1, Kv4.2, Kv4.3)
Cellular Electrophysiological Responses (Excluding Whole-Cell Voltage-Sensitive Currents)
The most prominently described electrophysiological effect of this compound at the cellular level is the selective inhibition of mechanosensitive ion channels (MSCs), also known as stretch-activated channels (SACs). researchgate.nettcdb.orglatoxan.com This effect is observed without altering whole-cell voltage-sensitive currents in some experimental contexts. smartox-biotech.comtcdb.orglatoxan.com The toxin is a known blocker of several types of MSCs, including TRPC1, TRPC6, and Piezo1. scielo.brsmartox-biotech.comlatoxan.com
In studies on vertebrate rod photoreceptors, the application of this compound was shown to abolish calcium transients that were evoked by direct mechanical stimulation, providing clear evidence of its ability to block native mechanosensitive channels. plos.orgplos.org Furthermore, its ability to inhibit atrial fibrillation is linked to its blockade of stretch-activated channels in the atrial chamber. tcdb.orgnih.govlatoxan.com
Biological Activities and Functional Characterization in Preclinical Systems
Antimicrobial Properties
M-theraphotoxin-Gr1a has demonstrated notable antimicrobial activity against a spectrum of both Gram-positive and Gram-negative bacteria. latoxan.com This broad-spectrum inhibitory action is attributed to its ability to disrupt the bacterial cell membrane, a mechanism shared by many antimicrobial peptides (AMPs). nih.govresearchgate.net The peptide's membrane-disrupting activity is thought to be a consequence of its amphipathic nature, allowing it to interact with and perturb the lipid bilayer of bacterial membranes. nih.gov
Table 1: Antimicrobial Spectrum of this compound latoxan.com
| Gram Type | Bacterial Species |
| Gram-positive | Bacillus subtilis |
| Gram-positive | Staphylococcus aureus |
| Gram-positive | Staphylococcus epidermidis |
| Gram-negative | Salmonella typhimurium |
| Gram-negative | Pseudomonas aeruginosa |
| Gram-negative | Escherichia coli |
Impact on Cardiac Electrophysiology in ex vivo Models
The toxin has been shown to influence cardiac electrophysiology, particularly in the context of cardiac arrhythmias. nih.govtcdb.org Its primary mechanism of action in the heart is the inhibition of stretch-activated channels (SACs), which are a type of mechanosensitive ion channel. smartox-biotech.comresearchgate.net By blocking these channels, this compound can modulate the electrical activity of the heart.
Suppression of Atrial Fibrillation in Isolated Organ Preparations
A significant finding in ex vivo cardiac studies is the ability of this compound to inhibit atrial fibrillation. latoxan.comtcdb.org Atrial fibrillation is the most common sustained cardiac arrhythmia and is characterized by chaotic electrical impulses in the atria. nih.govwikipedia.org The inhibition of mechanosensitive ion channels by this compound has been shown to reduce stretch-induced arrhythmias in the heart, suggesting a potential role for this peptide in managing conditions like atrial fibrillation. smartox-biotech.com
Influence on Auditory Mechanotransduction Systems (e.g., Outer Hair Cells)
This compound also exerts an influence on the auditory system. Specifically, it has been found to inhibit the membrane motor of outer hair cells at low concentrations. latoxan.comtcdb.org Outer hair cells in the cochlea of the inner ear play a crucial role in amplifying sound signals through a process called somatic electromotility. wikipedia.orgnih.gov The mechanotransduction process in these cells is fundamental for hearing, and its inhibition by the toxin highlights the peptide's interaction with the mechanical components of sensory systems. nih.gov
Functional Roles in Sensory Transduction Pathways (e.g., Nociception)
The toxin's primary known function is the inhibition of mechanosensitive ion channels, which are integral to various sensory transduction pathways, including nociception (the perception of pain). wikipedia.orgnih.gov Nociceptors are specialized sensory neurons that detect potentially damaging stimuli. frontiersin.orgnih.gov Mechanosensitive ion channels within these neurons are activated by mechanical stimuli, leading to the generation of a pain signal. frontiersin.orgmdpi.com By blocking these channels, this compound can effectively reduce the sensation of mechanical pain. wikipedia.org The toxin has been shown to inhibit Piezo1 and Piezo2 channels, which are key mechanosensitive channels involved in this process. smartox-biotech.commayflowerbio.com
Interaction with Membrane Lipids and Bilayer Properties
The biological activities of this compound are intrinsically linked to its interaction with cell membranes. As an amphipathic peptide, it possesses both hydrophobic and hydrophilic regions, enabling it to partition into the lipid bilayer. wikipedia.orgnih.gov The molecular mechanism of its inhibitory action on mechanosensitive channels is considered bilayer-dependent. wikipedia.org Rather than directly binding to the channel protein itself, this compound is thought to embed within the lipid membrane, altering the local stress and tension of the bilayer. wikipedia.orgsmartox-biotech.com This perturbation of the membrane environment makes the mechanosensitive channels less responsive to mechanical stimuli. wikipedia.org This membrane-mediated mechanism is also believed to be the basis for its antimicrobial properties. nih.govresearchgate.net The peptide has a notable content of lysine (B10760008) residues, contributing to a positive charge that influences its orientation and depth of penetration into the lipid bilayer. wikipedia.org
Structure Activity Relationship Sar Studies and Peptide Engineering
Identification of Key Residues for Target Affinity and Selectivity
The affinity and selectivity of M-theraphotoxin-Gr1a are not dictated by direct, high-affinity binding to a protein target, but rather by its interaction with the lipid membrane. Consequently, the key residues are those that govern its ability to partition into and perturb the channel-bilayer interface. nih.govresearchgate.net The toxin's structure, which includes a mix of hydrophobic and positively charged amino acids, is crucial for this function. researchgate.net
Key research findings highlight the importance of the following residues:
Positively Charged Residues: Lysine-8 (K8) and Lysine-28 (K28) have been identified as crucial for the electrostatic interactions that draw the peptide to the negatively charged headgroups of membrane phospholipids (B1166683). smartox-biotech.com These interactions are critical for initiating both shallow and deep binding modes.
Hydrophobic Residues: The correct spatial arrangement of hydrophobic residues is essential for the peptide to insert into the nonpolar core of the lipid bilayer. researchgate.net This partitioning is a key step in altering the mechanical stress on the embedded ion channel.
| Key Residue/Region | Proposed Role in Activity | Source |
| Lysine-8 (K8) | Facilitates electrostatic interaction with phospholipid headgroups, crucial for membrane association. | smartox-biotech.com |
| Lysine-28 (K28) | Works in concert with K8 to anchor the peptide to the membrane via electrostatic forces, enabling deeper penetration. | smartox-biotech.com |
| Hydrophobic Core | Drives the partitioning of the peptide from the aqueous environment into the lipid bilayer, a prerequisite for its function. | researchgate.net |
Rational Design of this compound Variants
While extensive research into rationally designed variants of many spider toxins exists, specific published examples for this compound are less common, primarily because its unique mechanism does not involve a single, well-defined protein binding pocket that can be easily targeted for modification. However, the known structure-activity relationships provide a clear framework for the rational design of variants with altered or enhanced properties.
The guiding principle for engineering this compound variants is the modulation of the peptide's interaction with the lipid membrane. Potential strategies include:
Modifying Hydrophobicity: Increasing or decreasing the hydrophobicity of the peptide by substituting key nonpolar residues could alter the depth and stability of its membrane insertion. This could fine-tune its potency or selectivity towards channels embedded in different lipid environments.
Altering Surface Charge: Substitution of the key lysine (B10760008) residues (K8, K28) could change the peptide's affinity for membranes with varying compositions of anionic lipids. smartox-biotech.com This could be a strategy to confer selectivity, for instance, between prokaryotic and eukaryotic cells, which have different membrane lipid profiles.
Constraining Conformational Flexibility: Introducing new disulfide bonds or cyclizing the peptide backbone could lock the molecule into a more potent conformation for membrane disruption, potentially increasing its functional efficacy.
Enantiomeric Peptide Activity and Membrane Interaction Specificity
One of the most compelling pieces of evidence for this compound's membrane-mediated mechanism comes from studies on its enantiomer. An enantiomer is a mirror-image version of a peptide, constructed from D-amino acids instead of the naturally occurring L-amino acids.
Remarkably, the synthetically produced D-enantiomer of this compound is equipotent with the native L-peptide in inhibiting mechanosensitive channels. nih.govmdpi.comusc.edu.auuniprot.org This finding is highly significant because biological targets like ion channel binding sites are chiral and typically show strong stereospecificity, meaning they would bind one enantiomer far more effectively than the other. The equal activity of both L- and D-forms strongly indicates that the toxin does not interact with a specific, chiral proteinaceous receptor on the channel. nih.govmdpi.com Instead, its activity relies on partitioning into the largely achiral environment of the lipid bilayer to exert a physical effect on the membrane, which in turn gates the channel. smartox-biotech.comnih.govuniprot.org
| Peptide Form | Chirality | Activity on Mechanosensitive Channels | Implication for Mechanism |
| Native this compound | L-amino acids | Active | Natural form of the toxin. |
| Enantiomeric this compound | D-amino acids | Equipotent to native form | Activity is not dependent on a specific chiral protein binding site; supports a membrane-perturbation mechanism. nih.govmdpi.comusc.edu.au |
Strategies for Enhanced Stability and Functional Potency
Enhancing the therapeutic potential of peptide-based compounds often involves improving their stability and potency.
Inherent Stability: this compound belongs to the inhibitor cystine knot (ICK) family of peptides. mdpi.comuts.edu.au The ICK motif is characterized by three interlocking disulfide bonds that create a highly compact and stable three-dimensional structure. uts.edu.au This structure confers exceptional resistance to thermal degradation, extreme pH, and proteases, giving the peptide a significant advantage in terms of intrinsic biological stability. uts.edu.auuq.edu.au
Potency Enhancement: Since the peptide's potency is linked to its ability to perturb the cell membrane, strategies to enhance this interaction are key. This could involve modifications as described in the rational design section, such as optimizing hydrophobicity and charge.
General Engineering Strategies: While not all have been specifically reported for this compound, several general peptide engineering techniques could be applied to further improve its drug-like properties:
N- to C-terminal Cyclization: Connecting the two ends of the peptide can create a cyclic structure that offers even greater resistance to exopeptidases, enzymes that degrade peptides from the ends. rsc.org
Lipidation: The attachment of fatty acid chains to the peptide can increase its hydrophobicity, potentially enhancing its ability to partition into the cell membrane and improving cell permeability. frontiersin.org
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains is a common strategy used for other toxins to improve solubility, increase circulation half-life, and reduce immunogenicity. scielo.brscielo.br
| Strategy | Description | Potential Benefit for this compound |
| Inhibitor Cystine Knot (ICK) | Native structural motif with three interlocking disulfide bonds. | Provides exceptional intrinsic chemical, thermal, and biological stability. uts.edu.au |
| N- to C-terminal Cyclization | Covalently linking the peptide's N- and C-termini. | Enhanced resistance to exopeptidases, potentially increasing in vivo half-life. rsc.org |
| Lipidation | Attaching lipid moieties (e.g., fatty acids). | May improve membrane partitioning and functional potency. frontiersin.org |
| PEGylation | Attaching polyethylene glycol (PEG) chains. | Could improve bioavailability and circulation time. scielo.brscielo.br |
Preclinical Research Applications and Methodological Considerations
Application as a Pharmacological Probe for Ion Channel Function
M-theraphotoxin-Gr1a is extensively utilized as a selective pharmacological probe to investigate the function of specific ion channels, particularly cation-selective mechanosensitive channels (MSCs). selleckchem.comselleck.co.jp Its primary value lies in its ability to inhibit these channels, allowing researchers to elucidate their physiological and pathophysiological roles. The toxin selectively blocks the gating of several MSCs without affecting whole-cell voltage-sensitive currents, making it a specific tool for these channel types. smartox-biotech.com
The mechanism of action for this compound is unconventional. Instead of binding directly to a receptor site on the channel protein itself, the cationic and hydrophobic peptide partitions into the cell membrane. researchgate.net This perturbs the interface between the lipid bilayer and the ion channel, altering the mechanical forces within the membrane that are necessary for channel gating. smartox-biotech.comresearchgate.net This unique mechanism is supported by the finding that an enantiomer of the toxin, synthesized entirely from D-amino acids, is equipotent to the native peptide, indicating that a specific chiral interaction with the channel protein is not required. researchgate.net
The toxin has been shown to modulate a range of ion channels, with its most prominent activity against MSCs of the Piezo and TRP families. smartox-biotech.comnih.gov It has also been reported to affect certain voltage-gated sodium channels (NaV). uq.edu.au
Table 1: Ion Channels Modulated by this compound
| Channel Family | Specific Channel | Effect | Reference |
|---|---|---|---|
| Mechanosensitive | Piezo1 | Inhibition | smartox-biotech.com |
| Mechanosensitive | Piezo2 | Inhibition | smartox-biotech.com |
| Transient Receptor Potential (TRP) | TRPC1 | Inhibition | smartox-biotech.comnih.gov |
| Transient Receptor Potential (TRP) | TRPC6 | Inhibition | smartox-biotech.com |
| Transient Receptor Potential (TRP) | TRPA1 | Activation (at 1µM) | smartox-biotech.com |
| Voltage-gated Sodium (NaV) | NaV Channels | Inhibition | uq.edu.au |
Investigation of Mechanotransduction in Cellular and Animal Models
The ability of this compound to inhibit MSCs makes it an invaluable tool for studying mechanotransduction—the process by which cells convert mechanical stimuli into electrochemical signals. sissa.it Researchers have applied this toxin in a variety of cellular and animal models to dissect the roles of specific channels in response to mechanical forces.
In cellular models, this compound has been used to confirm the involvement of Piezo channels in mechanosensitivity. For instance, in primary articular chondrocytes, mechanically evoked calcium (Ca²⁺) transients induced by atomic force microscopy were inhibited by the toxin. smartox-biotech.com Similarly, in studies on vertebrate rod photoreceptors, mechanical stimulation with optical tweezers evoked Ca²⁺ transients that were abolished by the application of this compound, suggesting that MSCs are an integral part of phototransduction. nih.govsissa.it
Animal and explant models have further solidified these findings. In an explant model of cartilage injury, this compound reduced chondrocyte death following mechanical injury, highlighting the role of Piezo-mediated mechanotransduction in cartilage damage. smartox-biotech.com
Table 2: Research Findings in Mechanotransduction Studies Using this compound
| Model System | Experimental Technique | Key Finding | Implication | Reference |
|---|---|---|---|---|
| Primary Articular Chondrocytes | Atomic Force Microscopy | Inhibited mechanically evoked Ca²⁺ transients. | Piezo1 and Piezo2 are involved in cartilage mechanosensitivity. | smartox-biotech.com |
| Vertebrate Rod Photoreceptors (Xenopus laevis) | Optical Tweezers, Electrophysiology | Abolished Ca²⁺ transients in response to piconewton-level mechanical stimulation. | Mechanosensitive channels (TRPC1, Piezo1) play a role in phototransduction. | nih.govsissa.it |
| Rat Astrocytes | Outside-out Patches | Blocked cationic stretch-activated channels. | Identified the toxin's primary activity and its utility in studying neural mechanosensitivity. | smartox-biotech.com |
| Cartilage Explant Injury Model | Mechanical Injury | Reduced chondrocyte death after injury. | Suggests a therapeutic strategy for reducing cartilage injury by targeting Piezo channels. | smartox-biotech.com |
Utility in Studying Pathophysiological Mechanisms where Mechanosensitive Channels are Implicated
This compound serves as a crucial research tool for exploring diseases where MSCs are thought to play a key role. researchgate.net By blocking these channels, the toxin helps to validate their involvement in various pathologies.
Cardiac Arrhythmias: Atrial fibrillation can result from the stretching of the atrial chamber, a process linked to the activation of MSCs. researchgate.net In a dilated rabbit heart model, this compound was shown to suppress atrial fibrillation, suggesting that MSCs could be a novel target for antiarrhythmic drugs. rsc.orgresearchgate.net
Neuromuscular Disorders: The involvement of MSCs in conditions like muscular dystrophy is an active area of research. This compound provides a means to investigate how mechanical stress contributes to muscle cell damage and to test the therapeutic potential of blocking these channels. researchgate.net
Gliomas: The growth and invasion of gliomas, a type of brain tumor, are influenced by the mechanical properties of the brain tissue. This compound is used to study the role of MSCs in glioma cell migration and proliferation, potentially identifying new therapeutic targets for this aggressive cancer. researchgate.netsissa.it
Osteoarthritis: Research using this compound has demonstrated that inhibiting Piezo channels can prevent chondrocyte death after mechanical injury, suggesting that these channels are involved in the pathogenesis of post-traumatic osteoarthritis. smartox-biotech.com
Considerations for in vitro and ex vivo Experimental Design
When using this compound in experimental settings, several methodological factors must be considered to ensure reliable and reproducible results.
The peptide can be obtained from its natural source or produced through chemical synthesis or recombinant expression systems. researchgate.net The cDNA sequence encoding the toxin has been identified, which facilitates its production. smartox-biotech.comresearchgate.net It is crucial to verify the purity and proper folding of the synthetic or recombinant peptide, as improper folding can significantly reduce its activity. researchgate.net High-performance liquid chromatography (HPLC), mass spectrometry, and NMR are used to confirm the identity and structure of the synthesized peptide. researchgate.net
In experimental protocols, the toxin is often applied in solution to various preparations, including isolated cell patches, whole cells, and tissue explants. smartox-biotech.comuq.edu.au For example, it has been successfully used in two-electrode voltage-clamp studies on channels expressed in Xenopus laevis oocytes and in patch-clamp recordings from primary cells like rat astrocytes. smartox-biotech.comuq.edu.au The choice of concentration is critical, as the toxin has been shown to have different effects at different concentrations, such as activating TRPA1 at higher concentrations (1µM). smartox-biotech.com The stability of the peptide in the experimental buffer and its accessibility to the target membrane are also important considerations.
Translational Challenges and Opportunities in Animal Models for Target Validation
The use of this compound in animal models is fundamental for target validation, which is the process of confirming that a specific molecular target is directly involved in a disease and is a viable candidate for therapeutic intervention. nih.govdrugtargetreview.comnumberanalytics.com While this compound has been instrumental in demonstrating the potential of MSCs as drug targets, there are translational challenges. researchgate.net
One significant challenge is the toxin's indirect, membrane-perturbing mechanism of action. researchgate.net While effective as a research tool, this mechanism may not be ideal for a therapeutic agent due to potential off-target effects related to membrane disruption. researchgate.net This makes this compound itself an unlikely drug candidate.
Despite this, the primary opportunity lies in its role as a "pathfinding" molecule. By using the toxin to establish proof-of-concept in animal models of disease (e.g., cardiac arrhythmia, osteoarthritis), researchers can validate MSCs as legitimate therapeutic targets. researchgate.netnih.gov This validation provides the rationale for investing in the discovery and development of other molecules, such as small molecules or antibodies, that may inhibit the target channel through a more conventional and specific binding mechanism. The successful use of animal models is critical, but it requires careful design to ensure the model accurately reflects the human disease state, a common challenge in preclinical drug discovery. drugtargetreview.comabsbio.com
Comparative Analysis with Other Venom Peptides
Comparison of M-theraphotoxin-Gr1a to Other Theraphotoxins (e.g., κ-TRTX-Gr2a, π-TRTX-Pc1a, β-TRTX-Tp2a)
The family of theraphotoxins, derived from tarantula venoms, presents a fascinating case study in molecular evolution, where small changes in peptide sequences lead to vastly different pharmacological profiles. This compound, while sharing the common inhibitor cystine knot (ICK) scaffold with many other venom toxins, exhibits distinct characteristics when compared to its counterparts like κ-TRTX-Gr2a, π-TRTX-Pc1a, and β-TRTX-Tp2a. wikipedia.orgwikipedia.org
The functional divergence among these peptides is most evident in their preferred molecular targets and the potency with which they engage them.
This compound (GsMTx-4) is primarily recognized as a potent inhibitor of mechanosensitive ion channels (MSCs). wikipedia.orgnih.govrsc.org It demonstrates significant inhibitory action on these channels with a dissociation constant (Kd) of 630 nM in rat astrocytes. nih.gov It has also been noted to inhibit voltage-gated sodium (NaV) channels and specifically block the TRPC6 channel, a sensor for mechanical and osmotic stress. uq.edu.auscielo.brscielo.br
κ-TRTX-Gr2a (GsMTx-2) , despite being isolated from the same tarantula as this compound (Grammostola rosea), shows a different target preference. nih.gov It is a low-affinity blocker of MSCs (Kd of 6 μM) but a potent inhibitor of the voltage-gated potassium (KV) channels KV4.2 and KV4.3, with half-maximal inhibitory concentrations (IC50) of 34 nM and 71 nM, respectively. nih.gov This highlights how two toxins from the same venom can specialize to modulate different types of ion channels.
π-TRTX-Pc1a (Psalmotoxin-1) , from the Trinidad chevron tarantula, is a highly potent and specific inhibitor of the acid-sensing ion channel 1a (ASIC1a). nih.govrsc.org It inhibits these channels with an IC50 value of approximately 0.9 nM to 1 nM and does not affect other ASIC subtypes at significant concentrations. nih.govrsc.orguq.edu.au This remarkable specificity makes it a valuable tool for studying the specific roles of ASIC1a. nih.gov
β-TRTX-Tp2a (Protoxin-II) is one of the most potent known blockers of the human voltage-gated sodium channel subtype NaV1.7. wikipedia.orgnih.govrsc.org Isolated from the Peruvian green velvet tarantula, it has an IC50 of just 0.3 nM for NaV1.7, exhibiting over 100-fold selectivity for this subtype compared to others like NaV1.2 (IC50 = 41 nM) and NaV1.5 (IC50 = 79 nM). wikipedia.orgnih.govuts.edu.au It also shows some activity against certain voltage-gated calcium channels. wikipedia.org
Interactive Data Table: Target Specificity and Potency of Select Theraphotoxins
| Toxin | Primary Target(s) | Potency | Other Targets |
|---|---|---|---|
| This compound | Mechanosensitive Channels (MSCs) | Kd: 630 nM nih.gov | NaV channels, TRPC6 uq.edu.auscielo.br |
| κ-TRTX-Gr2a | KV4.2 / KV4.3 Channels | IC50: 34 nM / 71 nM nih.gov | MSCs (low affinity) nih.gov |
| π-TRTX-Pc1a | Acid-Sensing Ion Channel 1a (ASIC1a) | IC50: ~0.9 nM nih.gov | Highly specific for ASIC1a nih.govrsc.org |
| β-TRTX-Tp2a | Voltage-Gated Sodium Channel NaV1.7 | IC50: 0.3 nM nih.govrsc.orgfrontiersin.org | Other NaV subtypes, CaV channels wikipedia.orgnih.gov |
The methods by which these toxins inhibit their targets are as diverse as the targets themselves.
This compound employs a unique, bilayer-dependent mechanism. wikipedia.org Instead of directly binding to the channel's pore or voltage sensor, it partitions into the surrounding cell membrane. wikipedia.orgnih.gov This insertion into the lipid bilayer alters local membrane tension, which in turn makes the mechanosensitive channels less responsive to mechanical stimuli. wikipedia.org A key piece of evidence for this indirect mechanism is that an enantiomer of the toxin made from D-amino acids is equipotent to the natural L-amino acid version, indicating a lack of stereospecific interaction with the channel protein itself. wikipedia.orgnih.gov
In contrast, κ-TRTX-Gr2a and β-TRTX-Tp2a function as classic gating modifiers. They physically bind to the voltage-sensor domains (VSDs) of their target ion channels. κ-TRTX-Gr2a interacts with the S3-S4 linker in domain II of KV channels. uts.edu.au Similarly, β-TRTX-Tp2a binds to the VSD of domain II in NaV channels, trapping the channel in a closed or inactivated state and thereby inhibiting channel activation. wikipedia.orguts.edu.autandfonline.com
π-TRTX-Pc1a also acts as a gating modifier but targets a different channel type and state. It binds to ASIC1a channels and stabilizes the proton-induced desensitized state of the channel, preventing its reactivation. rsc.org This interaction is thought to be driven by the toxin's mobile β-hairpin loop, which acts as the pharmacophore. uq.edu.au
Differences in Target Specificity and Potency
Evolutionary Divergence and Functional Specialization of Venom Peptides
The remarkable diversity in target specificity and mechanism among theraphotoxins is a product of millions of years of evolution. uts.edu.au Animal venoms are considered a sophisticated adaptive trait, honed by the co-evolutionary arms race between predator and prey. csic.es This has resulted in complex biochemical arsenals containing a wide array of toxins. grc.org
The functional specificity of peptides belonging to the same structural family, such as the ICK-containing theraphotoxins, can often be attributed to subtle variations in their amino acid sequences. mdpi.comresearchgate.net Even a single amino acid change can dramatically alter selectivity and potency. For instance, the peptide β-TRTX-Gr1b shares approximately 90% sequence identity with β-TRTX-Tp2a, yet their potencies against the NaV1.7 channel differ by more than 100-fold. uts.edu.au Similarly, β-TRTX-Gr1a and β-TRTX-Gr1b are 96% identical, but this small difference results in a vast divergence in their selectivity for different NaV channel subtypes. uts.edu.au
This process of gene duplication followed by functional divergence allows venomous creatures to rapidly evolve new toxins to target different physiological pathways in their prey or predators. The stable ICK scaffold provides a robust structural framework upon which natural selection can experiment with surface-exposed residues to create novel pharmacological activities. The result is a molecular library of highly specialized peptides, where toxins like this compound have evolved a unique membrane-partitioning mechanism, while others like π-TRTX-Pc1a and β-TRTX-Tp2a have been refined to become hyper-selective blockers of specific ion channel subtypes. wikipedia.orgnih.govrsc.org This evolutionary strategy underscores the efficiency of venom as a system for generating molecular novelty. csic.esgrc.org
Biotechnological Potential and Future Research Directions
M-theraphotoxin-Gr1a as a Template for Molecular Tool Development
This compound, also known as GsMTx-4, is a 35-amino acid peptide belonging to the inhibitor cystine knot (ICK) family. wikipedia.org Its primary recognized function is the inhibition of mechanosensitive ion channels (MSCs). wikipedia.org This unique activity has positioned this compound as an invaluable molecular tool for investigating the physiological and pathological roles of these channels. nih.gov
The toxin's ability to selectively block the gating of cation-selective MSCs, such as TRPC1 and TRPC6, without affecting whole-cell voltage-sensitive currents, allows researchers to dissect the specific contributions of mechanosensation in various cellular processes. smartox-biotech.com For instance, it has been instrumental in exploring the potential of MSCs as therapeutic targets for a wide range of conditions, including cardiac arrhythmias, spinal cord injury, muscular dystrophy, and certain cancers like gliomas. nih.gov
Although its direct therapeutic application may be limited due to its unusual mode of action, which involves partitioning into the cell membrane rather than directly binding to the channel, its utility as a research tool is undisputed. nih.govmdpi.com The development of analogs and derivatives of this compound could lead to even more refined molecular probes with enhanced specificity and potency, furthering our understanding of mechanotransduction.
Conceptual Frameworks for Lead Compound Identification and Optimization
The discovery and development of new drugs is a complex process, and natural toxins like this compound often serve as excellent starting points or "lead compounds". numberanalytics.com A lead compound is a chemical structure with promising biological activity that can be modified to create a new therapeutic agent. numberanalytics.com
Several strategies are employed to identify and optimize lead compounds from natural sources:
High-Throughput Screening (HTS): This method involves the rapid testing of large libraries of compounds against a specific biological target. numberanalytics.com For peptides like this compound, this could involve screening venom fractions for activity against a particular ion channel or receptor. tandfonline.com
Fragment-Based Drug Design (FBDD): This approach screens small molecular fragments that can be linked together and optimized to create more potent compounds. numberanalytics.com Understanding the key structural motifs of this compound responsible for its activity could inform the design of such fragments.
Rational Drug Design: This strategy relies on a detailed understanding of the three-dimensional structure of both the toxin and its target. nih.gov By modeling the interaction between this compound and its target channels, researchers can design modifications to improve its properties.
The unique structure-activity relationships of spider venom peptides, including this compound, provide a rich blueprint for the rational design of novel therapeutics. mdpi.com
Advancements in Synthetic and Recombinant Production Methodologies
The limited availability of this compound from its natural source necessitates the development of efficient synthetic and recombinant production methods. These approaches not only ensure a consistent supply for research but also facilitate the creation of engineered variants with improved characteristics. uq.edu.au
Chemical Synthesis: Solid-phase peptide synthesis allows for the precise, residue-by-residue construction of peptides like this compound. This method also enables the incorporation of unnatural amino acids to probe structure-function relationships. The synthesis of an enantiomer of this compound composed entirely of D-amino acids was crucial in demonstrating its unusual membrane-perturbing mechanism. nih.govmdpi.com
Recombinant Production: Expressing the gene encoding this compound in microbial systems, such as bacteria or yeast, offers a cost-effective and scalable production method. uq.edu.aursc.org Researchers have successfully produced recombinant this compound and its variants for functional and structural studies. uq.edu.au This approach is also vital for producing isotopically labeled peptides for techniques like nuclear magnetic resonance (NMR) spectroscopy. uq.edu.au
These production technologies are critical for advancing the study of this compound and for realizing its potential in biotechnological applications.
Exploration of Novel Biological Targets and Activities (Beyond Ion Channels)
While this compound is primarily known as a mechanosensitive ion channel blocker, the vast chemical diversity of spider venoms suggests that its biological activities may not be limited to this single target class. rsc.orgnih.gov The phenomenon of "target promiscuity," where a single toxin can interact with multiple targets, is well-documented for other spider venom peptides. nih.gov
Future research should focus on screening this compound against a broader range of biological targets. This could include:
Other Ion Channel Subtypes: While its effects on some voltage-gated channels have been investigated, a comprehensive analysis across different ion channel families is warranted. smartox-biotech.com
G Protein-Coupled Receptors (GPCRs): These receptors are a major class of drug targets, and many venom peptides are known to modulate their activity. frontiersin.org
Enzymes: Some venom components have enzymatic activity or can act as enzyme inhibitors. nih.gov
Antimicrobial and Anticancer Activity: The membrane-disrupting properties of this compound suggest it may possess antimicrobial or cytotoxic activities, a characteristic seen in other venom peptides. nih.govfrontiersin.org
Uncovering novel biological targets for this compound could open up new avenues for its application in medicine and biotechnology.
Computational Approaches in Peptide Discovery and Design
In silico methods are becoming increasingly indispensable in the discovery and design of novel peptides. nih.govmdpi.com These computational approaches can significantly accelerate research and reduce the costs associated with laboratory experiments. nih.gov
For peptides like this compound, computational tools can be applied in several ways:
Homology Modeling and Molecular Dynamics Simulations: These techniques can be used to predict the three-dimensional structure of the peptide and to simulate its interaction with lipid membranes and target proteins. smartox-biotech.com Such simulations have provided insights into the bilayer-dependent mechanism of this compound. smartox-biotech.com
Virtual Screening: Computational methods can be used to screen large databases of virtual compounds to identify molecules that are likely to bind to a specific target. nih.gov
Machine Learning and Evolutionary Algorithms: These approaches can be used to predict the bioactivity of peptides and to design new sequences with desired properties. nih.govnih.gov By training algorithms on datasets of known bioactive peptides, it is possible to identify novel candidates with therapeutic potential. nih.gov
The integration of computational and experimental approaches holds great promise for unlocking the full potential of this compound and other venom-derived peptides as leads for new drugs and molecular tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
